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molecular formula C7H14O2 B098163 4-Methoxycyclohexanol CAS No. 18068-06-9

4-Methoxycyclohexanol

Cat. No. B098163
M. Wt: 130.18 g/mol
InChI Key: PFTGXSGDFZZZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847261

Procedure details

Following the procedure of J. Org. Chem., 28 1923 (1963), 13.35 g of AlCl3 and 125 ml of ether were stirred under N2. 25 ml of 1M LiAlH4 in ether were added by syringe to the solution. Next, 13 g of 4-methoxycyclohexanol in 50 ml of ether were added to the stirred mixture over a 30 minute period. The mixture was then allowed to settle. The supernate was removed. The solid remaining was washed three times with 25, 50 and 50 ml portions of ether. The solid precipitate was filtered and the filter cake thoroughly washed with ether. (The filtrate, and washings contained trans-4-methoxycyclohexanol). The dried precipitate (19.17 g) was slurried in 100 ml of ether. 100 ml of 10% sulfuric acid were slowly added thereto (30 minutes). The cis isomer obtained from the decompositions of the AlCl2 complex was in the ether layer which was separated. The separated layer was washed successively with 100 ml water, 50 ml saturated aqueous sodium bicarbonate and 50 ml of brine. The ethereal solution was dried and the ether evaporated to yield 1.7 g of cis-4-methoxycyclohexanol. An additional 4 g were obtained from the water layer.
Name
Quantity
13.35 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:11][O:12][CH:13]1[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15][CH2:14]1>CCOCC>[CH3:11][O:12][C@@H:13]1[CH2:18][CH2:17][C@H:16]([OH:19])[CH2:15][CH2:14]1 |f:0.1.2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
13.35 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
125 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
COC1CCC(CC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The supernate was removed
WASH
Type
WASH
Details
The solid remaining was washed three times with 25, 50 and 50 ml portions of ether
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered
WASH
Type
WASH
Details
the filter cake thoroughly washed with ether
ADDITION
Type
ADDITION
Details
100 ml of 10% sulfuric acid were slowly added
CUSTOM
Type
CUSTOM
Details
(30 minutes)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cis isomer obtained from the decompositions of the AlCl2 complex
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
The separated layer was washed successively with 100 ml water, 50 ml saturated aqueous sodium bicarbonate and 50 ml of brine
CUSTOM
Type
CUSTOM
Details
The ethereal solution was dried
CUSTOM
Type
CUSTOM
Details
the ether evaporated

Outcomes

Product
Name
Type
product
Smiles
CO[C@H]1CC[C@H](CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 13.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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